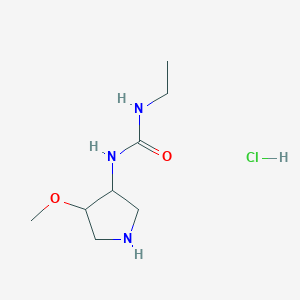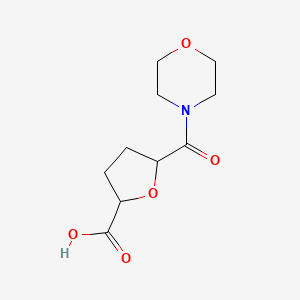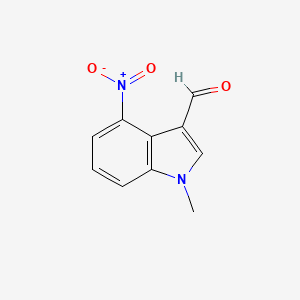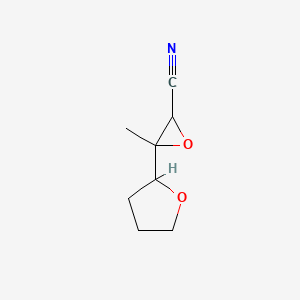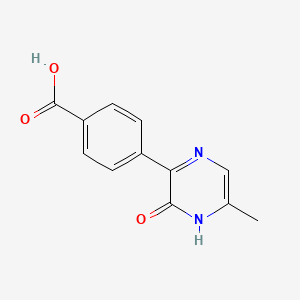
4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid is an organic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . This compound is known for its unique structure, which includes a pyrazinone ring fused to a benzoic acid moiety. It has been studied for its potential pharmacological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid typically involves the reaction of 5-methyl-3-oxo-3,4-dihydropyrazine with a benzoic acid derivative under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrazinone ring or the benzoic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazinone moiety .
Aplicaciones Científicas De Investigación
4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is believed to be mediated through the inhibition of enzymes involved in glucose metabolism . The compound may also interact with other biological targets, leading to various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzoic acid include:
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one
- 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolinone
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines a pyrazinone ring with a benzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H10N2O3 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
4-(6-methyl-2-oxo-1H-pyrazin-3-yl)benzoic acid |
InChI |
InChI=1S/C12H10N2O3/c1-7-6-13-10(11(15)14-7)8-2-4-9(5-3-8)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17) |
Clave InChI |
GYJAVVCBFWYKGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=O)N1)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


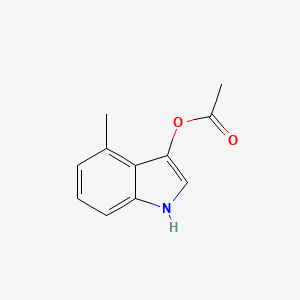
![2-[4-(Cyclopentylamino)phenyl]acetonitrile](/img/structure/B13217693.png)

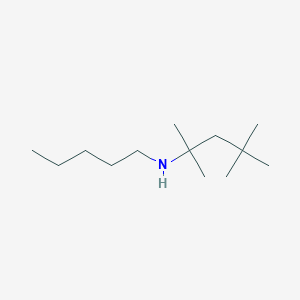

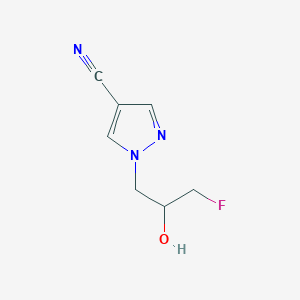
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
